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Executive Summary
NP10679 is a novel, pH-sensitive, and selective negative allosteric modulator of the GluN2B

subunit of the N-methyl-D-aspartate (NMDA) receptor. Early research demonstrates its

potential as a neuroprotective agent for acute brain injuries, such as ischemic stroke and

subarachnoid hemorrhage. Its unique mechanism of action, characterized by increased

potency in acidic environments typical of ischemic tissue, offers the promise of targeted

therapeutic effects with an improved safety profile compared to non-selective NMDA receptor

antagonists. This document provides an in-depth technical guide to the core preclinical and

Phase 1 clinical findings on NP10679.

Mechanism of Action
NP10679 exerts its therapeutic effect by selectively inhibiting NMDA receptors containing the

GluN2B subunit.[1] This selectivity is crucial as overactivation of GluN2B-containing NMDA

receptors is strongly implicated in excitotoxicity, a key driver of neuronal damage in ischemic

conditions.[1]

A distinguishing feature of NP10679 is its pH-dependent activity. The compound is significantly

more potent at acidic pH levels (e.g., 6.9), which are characteristic of the ischemic penumbra,

than at normal physiological pH (7.4).[2][3] This property allows for targeted inhibition in injured
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brain tissue while minimizing effects on healthy tissue, thereby potentially reducing the adverse

effects associated with broader NMDA receptor antagonism.[2][3]

Signaling Pathway in Ischemic Conditions
In an ischemic event, excessive glutamate release leads to the overactivation of NMDA

receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium

overload triggers a cascade of neurotoxic events, including the activation of proteases, lipases,

and nitric oxide synthase, ultimately leading to neuronal death. By selectively blocking GluN2B-

containing NMDA receptors in the acidic ischemic environment, NP10679 is hypothesized to

interrupt this excitotoxic cascade at a critical early stage.
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NP10679 Mechanism of Action in Ischemia.

Preclinical Research Findings
In Vitro Potency and Selectivity
NP10679 has demonstrated high potency and selectivity for GluN2B-containing NMDA

receptors in vitro. The compound's inhibitory concentration (IC50) is significantly lower at acidic

pH, confirming its pH-sensitive mechanism of action.
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Assay Condition IC50 Selectivity

GluN2B Inhibition pH 6.9 ~23 nM
>100,000-fold vs other

GluN2 subtypes

GluN2B Inhibition pH 7.6 ~143 nM
>100,000-fold vs other

GluN2 subtypes

Off-Target Binding >40 CNS Targets No significant activity -

hERG Channel

Inhibition
- 620 nM

~30-fold higher than

GluN2B IC50

Histamine H1

Antagonism
- 73 nM -

In Vivo Efficacy: Murine Middle Cerebral Artery
Occlusion (MCAO) Model
NP10679 has shown significant neuroprotective effects in a mouse model of transient focal

ischemia (MCAO). Administration of NP10679 prior to the ischemic insult resulted in a dose-

dependent reduction in infarct volume.

Dose (mg/kg, IP) Mean Infarct Volume Reduction (%)

2 Significant

5 ~52%

10 ~51%

Preclinical Safety and Toxicology
Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies of up to 14 days have

been conducted in rats and dogs. The primary dose-limiting adverse effect observed was

sedation.[4] Allometric scaling of toxicology and efficacy data suggests a therapeutic margin of

at least 2 in humans.[1]

Phase 1 Clinical Trial Findings
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The initial clinical evaluation of NP10679 was conducted in healthy adult volunteers through a

randomized, placebo-controlled, single ascending dose (SAD) and a multiple ascending dose

(MAD) study (NCT04007263).[2] The drug was found to be well-tolerated with a favorable

pharmacokinetic profile.[2]

Pharmacokinetics
NP10679 exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of

approximately 20 hours.[2] Plasma concentrations and area under the curve (AUC)

demonstrated a linear relationship with the administered dose in the SAD study.[2]

Table 3.1: Single Ascending Dose (SAD) Pharmacokinetic Parameters

Dose (mg)
Cmax (ng/mL,
mean ± SD)

AUC0-inf (h*ng/mL,
mean ± SD)

T1/2 (hours, mean)

5 30.0 ± 14.8 - -

15 104 ± 29 - -

50 338 ± 117 - -

100 746 ± 288 9860 ± 1960 ~20

150 1146 ± 255 15800 ± 4040 ~20

200 2066 ± 798 21500 ± 5400 ~20

Table 3.2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 5)

Dose (mg/day) Cmax (ng/mL, mean)
AUC0–96 h (h*ng/mL,
mean)

25 ~250 ~6000

50 ~500 ~12000

100 ~700 ~18000

Safety and Tolerability
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NP10679 was well-tolerated in both SAD and MAD studies. The most frequently reported

adverse event was mild to moderate somnolence, particularly at higher doses, from which

subjects were easily aroused.[2] No serious adverse events were reported.[2]

Experimental Protocols
Murine Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard preclinical model for inducing focal cerebral ischemia. The

following is a generalized protocol:

Animal Preparation: Mice are anesthetized, and their body temperature is maintained at

37°C.

Surgical Procedure: A midline cervical incision is made to expose the common carotid artery

(CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated

and transected.

Occlusion: A silicon-coated monofilament is introduced into the ECA stump and advanced

into the ICA to occlude the origin of the middle cerebral artery (MCA).

Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the monofilament is

withdrawn to allow for reperfusion.

Outcome Assessment: Infarct volume is typically assessed 24 hours post-reperfusion using

triphenyltetrazolium chloride (TTC) staining.
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Generalized Workflow for the MCAO Model.

In Vitro Electrophysiology Assay for IC50 Determination
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The potency of NP10679 on GluN2B-containing NMDA receptors is determined using whole-

cell patch-clamp electrophysiology on recombinant human NMDA receptors expressed in a

stable cell line (e.g., HEK293).

Cell Culture: Cells expressing the desired NMDA receptor subunits are cultured and

prepared for electrophysiological recording.

Recording Setup: Whole-cell voltage-clamp recordings are performed.

Drug Application: A baseline NMDA-evoked current is established. Increasing concentrations

of NP10679 are then co-applied with NMDA.

Data Analysis: The inhibition of the NMDA-evoked current at each concentration of NP10679

is measured. The IC50 is calculated by fitting the concentration-response data to a logistical

equation.

pH Control: The pH of the extracellular solution is adjusted to either 7.6 or 6.9 to determine

the pH-dependent potency.
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Workflow for In Vitro IC50 Determination.

Conclusion and Future Directions
The early research findings for NP10679 are promising, suggesting that its unique pH-sensitive

and GluN2B-selective mechanism of action may offer a significant therapeutic advantage in the

treatment of acute brain injuries. The favorable safety and pharmacokinetic profile observed in

Phase 1 trials supports its continued clinical development. Future research will likely focus on
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demonstrating efficacy in patient populations with conditions such as aneurysmal subarachnoid

hemorrhage and ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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